Product packaging for Fosenazide(Cat. No.:CAS No. 16543-10-5)

Fosenazide

Cat. No.: B093724
CAS No.: 16543-10-5
M. Wt: 274.25 g/mol
InChI Key: PMHFLBQRALFMRT-UHFFFAOYSA-N
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Description

Contextualization of Phosphorylacetic Acid Hydrazides in Neuropharmacology

Phosphorylacetic acid hydrazides, as a group, have been explored for their potential neurotropic properties researchgate.netkazanmedjournal.ru. This class of compounds is characterized by the presence of a hydrazide functional group attached to a phosphorylacetic acid moiety mdpi.com. The inclusion of phosphorus in these structures contributes to their unique chemical and biological profiles researchgate.net. Research in modern neuropsychopharmacology actively seeks effective neurotropic compounds with minimal side effects, and hybrid structures, combining different pharmacophore groups, represent an important approach in this search researchgate.net. Phosphorylated carboxylic acid hydrazides, including Fosenazide, have been investigated for their potential in addressing neurological conditions researchgate.netresearchgate.netkazanmedjournal.ru.

Research Significance of this compound as a Chemical Entity with Neurotropic Activity

This compound, specifically known as hydrazide of diphenylphosphoryl acetic acid, is recognized as a representative compound within the class of phosphorylated carboxylic acid hydrazides researchgate.net. It has been described as a neurodrug with notable activities mdpi.comnih.govresearchgate.net. Early research indicated that this compound possesses tranquilising, antidepressant, and antiepileptic properties researchgate.net. Its chemical structure, featuring a four-coordinated phosphorus atom, makes it an interesting subject for the creation of hybrid structures in medicinal chemistry researchgate.net. This compound is also listed among organophosphine pharmaceuticals chim.itfrontiersin.org.

Emphasis on Non-Cholinesterase Inhibition Mechanisms

A key aspect of the research significance of this compound lies in its reported mechanisms of action, which are distinct from the inhibition of cholinesterase enzymes uni.lu. While many neuroactive organophosphorus compounds are known for their anticholinesterase activity, this compound's neurotropic effects are attributed to alternative pathways uni.lueco-vector.com. Studies have investigated the mechanism of action of phosphorylacetic acid hydrazides, including their potential as memory enhancers and neuroprotectors researchgate.netkazanmedjournal.ru. Research has also explored the membranetropic action of certain phosphorylated carboxylic acid hydrazides on artificial biomembranes eco-vector.com. This focus on non-cholinesterase inhibition mechanisms highlights this compound's potential as a neurotropic agent with a different pharmacological profile compared to traditional organophosphorus compounds that target cholinesterases.

Aims and Scope of Current and Future Academic Research on this compound

Current and future academic research on this compound and related phosphorylated carboxylic acid hydrazides aims to further elucidate their mechanisms of action and explore their potential therapeutic applications. Research continues into the synthesis of new derivatives and the study of their pharmacological effects researchgate.netresearchgate.netcyberleninka.ru. The relationship between the chemical structures of these compounds and their neurotropic activity is an ongoing area of investigation researchgate.neteco-vector.com. Studies involving behavioral pharmacology are employed to assess the efficacy of potential psychotropic drugs within this class researchgate.net. The potential of phosphorylacetic acid hydrazides as memory enhancers and neuroprotectors remains a significant research focus researchgate.netkazanmedjournal.ru. Furthermore, the synthesis of hybrid compounds incorporating the diphenylphosphorylacetohydrazide structure is being explored to potentially enhance pharmacological properties researchgate.net. This compound has also been included in studies evaluating potential inhibitors against biological targets, such as those related to viral entry nih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15N2O2P B093724 Fosenazide CAS No. 16543-10-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-diphenylphosphorylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N2O2P/c15-16-14(17)11-19(18,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHFLBQRALFMRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CC(=O)NN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046188
Record name Fosenazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56322578
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

16543-10-5
Record name 2-(Diphenylphosphinyl)acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16543-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fosenazide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016543105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fosenazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FOSENAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16C19Z7F4I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Pathways and Chemical Development of Fosenazide

Historical Perspectives on Fosenazide Synthesis Methodologies

While specific historical methodologies solely focused on this compound synthesis are not extensively detailed in the provided search results, the broader context of organophosphorus compound synthesis and hydrazide chemistry provides relevant background. Early methods for synthesizing similar structures likely involved traditional approaches to forming phosphorus-carbon and carbon-nitrogen bonds. The development of synthetic strategies for compounds containing both phosphine (B1218219) oxide and hydrazone/hydrazide functionalities has seen recent exploration, particularly concerning the Michael addition of phosphine oxides to azoalkenes, which are generated in situ from α-halohydrazones nih.govfrontiersin.org. This suggests a potential evolution from less direct or efficient routes to more targeted and functional-group-tolerant methods.

Current Synthetic Routes for this compound and its Derivatives

Current synthetic approaches to this compound and related compounds often leverage specific reaction types and reagents to construct the target molecule efficiently. One proposed method for preparing diphenylphosphinylformic acid hydrazide, a related structure to this compound, involves the reaction of a phosphine oxide and trimethylchlorosilane in the presence of a tertiary amine, followed by interaction with a chloroformic acid ester and then hydrazine (B178648) hydrate (B1144303) researchgate.net. This highlights the use of phosphine oxides and hydrazine hydrate as key building blocks.

Utilization of Imidazolium (B1220033) Ionic Liquids in this compound Synthesis

Ionic liquids (ILs), particularly imidazolium-based ones, have gained attention as alternative solvents and catalysts in various chemical transformations due to their unique properties, such as thermal stability and negligible vapor pressure mdpi.commdpi.com. They can act as designer solvents for the synthesis of new compounds mdpi.com. Some imidazolium cations can form carbene-Pd complexes that serve as catalysts for reactions like Heck or Suzuki couplings nih.gov. While the direct use of imidazolium ionic liquids specifically in this compound synthesis is not detailed in the search results, ILs are explored in drug synthesis and can influence reaction mechanisms and improve yields or purity in the synthesis of pharmaceutical intermediates nih.gov. Their potential in this compound synthesis could lie in providing a favorable reaction medium, influencing selectivity, or facilitating product isolation.

Role of Hydrazides and Halogenated Carboxylic Acid Esters as Alkylating Reagents

Hydrazides are crucial nucleophiles in the synthesis of compounds containing hydrazide functionalities, such as this compound organic-chemistry.org. The reaction of carboxylic acid derivatives, including esters, with hydrazine or hydrazine derivatives is a common method for synthesizing hydrazides organic-chemistry.orgosi.lv. Halogenated carboxylic acid esters can serve as alkylating reagents, introducing the necessary carbon chain and halogen leaving group for subsequent reactions. For instance, α-halogenated carboxylic acids can be obtained through halogenation procedures like the Hell-Volhardt-Zelinski reaction msu.edu. While the direct alkylation of a phosphorus species with a halogenated acetohydrazide or the reaction of diphenylphosphorylacetate with hydrazine are plausible routes to this compound, the provided results highlight the use of hydrazides in reactions with other electrophiles or as nucleophiles themselves organic-chemistry.org. The synthesis of β-hydrazonophosphine oxides from α-halohydrazones and phosphine oxides demonstrates the reactivity of α-halohydrazones as precursors to reactive intermediates (azoalkenes) that can then react with phosphine oxides nih.govfrontiersin.org.

Optimization of this compound Synthesis: Reaction Conditions and Yields

Optimization of synthetic reactions is critical for improving yields, purity, and efficiency pharmafeatures.compharmtech.com. This involves systematically studying and adjusting reaction parameters such as temperature, reaction time, solvent, catalyst, and reactant ratios medpharmres.com. While specific optimization data for this compound synthesis is not provided, general principles of reaction optimization in API synthesis aim to maximize product yield and minimize waste pharmafeatures.compharmtech.com. Techniques like Design of Experiments (CCD) can be used to predict optimal conditions for reactions, as demonstrated in the optimization of fenofibrate (B1672516) impurity C synthesis, where factors like temperature, time, and reactant ratios were investigated to achieve a high yield medpharmres.com.

Based on the search results, optimization studies for related reactions, such as the Michael addition of diphenylphosphine (B32561) oxide to α-bromohydrazones, have investigated the effect of different bases and reactant ratios on yield nih.govfrontiersin.org. For instance, using Hunig's base and specific molar ratios of reactants resulted in good yields of the desired β-hydrazonophosphine oxides nih.govfrontiersin.org.

Formation of this compound Hydrochloride and Other Related Byproducts

This compound, possessing a basic hydrazide functional group, can react with acids to form salts. The formation of a hydrochloride salt is common for organic bases when treated with hydrochloric acid wikipedia.org. This process can be used to improve water solubility or stability wikipedia.org. While the search results mention "Furosemide Monohydrochloride" as a synonym for Furosemide nih.gov, and hydrochlorides in general are discussed in terms of their formation and properties wikipedia.org, there is no specific information provided regarding the deliberate synthesis or isolation of this compound hydrochloride or the characterization of other byproducts specifically formed during this compound synthesis. However, in any organic synthesis, various byproducts can form depending on the reaction conditions and the presence of impurities in starting materials. These byproducts would typically be identified and characterized during the development and optimization of the synthetic route.

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

The pharmaceutical industry is increasingly focusing on adopting green chemistry principles to minimize environmental impact instituteofsustainabilitystudies.compharmaceutical-journal.com. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances instituteofsustainabilitystudies.comsemanticscholar.org. This includes reducing waste, maximizing atom economy, using less hazardous chemicals and solvents, designing for energy efficiency, and using renewable feedstocks instituteofsustainabilitystudies.com.

While specific detailed green chemistry approaches for the synthesis of this compound were not extensively detailed in the search results, the broader context of synthesizing organophosphorus compounds and pharmaceutical ingredients offers insights into potential green strategies. Visible-light-induced organic reactions are highlighted as being in line with green and sustainable chemistry due to their mild reaction conditions, simple operations, and good functional group compatibility chim.it. The use of heterogeneous catalysts in synthesis is also considered sustainable and attractive because they can be recycled, addressing environmental pollution concerns chim.it.

The development of transition metal-free synthetic methods for β-hydrazonophosphine oxides, which are precursors to useful organophosphorus compounds, represents a move towards milder reaction conditions and potentially greener pathways nih.govfrontiersin.org. This method utilizes Michael addition and is reported to have mild reaction conditions and scalability nih.govfrontiersin.org.

The concept of using green solvents, such as natural deep eutectic solvents (NADES), is another avenue for making chemical synthesis, including potentially that of phosphorus-containing pharmaceuticals like this compound, more environmentally friendly mdpi.comtbzmed.ac.ir. Replacing traditional organic solvents with eco-friendly alternatives is crucial as solvents contribute significantly to waste in synthesis processes tbzmed.ac.ir.

Optimizing reaction parameters, such as temperature and time, using methodologies like response surface methodology (RSM), can also contribute to a more sustainable synthesis by improving yield and reducing resource consumption researchgate.net.

Stereochemical Considerations in this compound Synthesis

Stereochemistry, the study of the spatial arrangement of atoms in molecules, is a critical aspect in the synthesis of many pharmaceuticals, as different stereoisomers can exhibit distinct biological properties nih.gov. While the specific stereochemical considerations for this compound synthesis are not explicitly detailed in the provided search results, the synthesis of phosphorus-containing compounds and related structures highlights the relevance of controlling stereochemistry.

Some synthetic methods for β-hydrazonophosphine oxides, which are related to the structural class of this compound, have demonstrated stereoselectivity, specifically leading to the formation of Z-isomers nih.govfrontiersin.org. This indicates that control over the stereochemical outcome is achievable in the synthesis of certain phosphorus-containing structures nih.govfrontiersin.org.

The development of asymmetric synthesis methods is at the forefront of drug discovery to produce single-enantiomer drugs, which is often necessary to ensure desired therapeutic effects and minimize toxicity associated with other enantiomers nih.gov. Asymmetric synthesis involves converting achiral starting materials into chiral products through various methods, including chiral induction, resolution, or using a chiral pool nih.gov.

The synthesis of phosphinooxazolines, which contain a phosphorus center and can be enantiomerically pure, demonstrates the ability to control stereochemistry in the creation of phosphorus-nitrogen containing ligands and potentially related pharmaceutical structures researchgate.net. These can be prepared from commercially available or synthetic amino alcohols, utilizing procedures that can influence the stereochemical outcome researchgate.net.

The importance of chirality in drug synthesis is well-established, and ongoing research in asymmetric synthesis methods for various drug classes underscores the general principle that controlling the stereochemistry of a molecule like this compound during its synthesis would be a significant consideration to ensure the production of the desired stereoisomer with the optimal biological activity nih.gov.

Molecular Mechanisms of Action of Fosenazide

Investigation of Fosenazide's Molecular Interactions at the Cellular Level

This compound's molecular interactions at the cellular level are primarily associated with its neurotropic properties. It has been described as having central N-cholinolytic, antiadrenergic, and antiserotonin effects. ncats.io This suggests that this compound interacts with components of the cholinergic, adrenergic, and serotonergic systems within cells.

Elucidation of this compound's Non-Cholinesterase Inhibition Neurotropic Mechanisms

While some neuroactive compounds function by inhibiting cholinesterase enzymes, this compound's neurotropic mechanisms are described as involving non-cholinesterase inhibition. uni.lu This indicates that its effects are mediated through different molecular targets or pathways than those involving the breakdown of acetylcholine.

Exploration of Receptor Binding and Specific Binding Sites

Research suggests that this compound interacts with adrenergic and 5-hydroxytryptamine (serotonin) receptors, exhibiting strong inhibitory activities on adrenaline and serotonin (B10506). nih.govmdpi.comnih.govncats.io This implies that this compound may bind to specific sites on these receptors, thereby modulating their activity. Molecular docking studies in the context of SARS-CoV-2 research have also included this compound as a ligand molecule, investigating its potential interaction with the receptor-binding site of the spike protein, which interacts with the ACE2 receptor. nih.govresearchgate.net This broader exploration of binding affinities suggests this compound's capacity to interact with various protein targets.

A study involving molecular docking of various compounds, including this compound, against the SARS-CoV-2 spike protein and ACE2 receptor, provided docking scores indicating potential binding affinity. nih.govresearchgate.net

Compound Name Docking Score (kcal/mol)
Magnolol -10.38
Curcumin -9.85
Protozide -9.642
Auraptene -9.592
Acitretin -9.577
This compound -9.153
Chrysin -8.78
Alizarin -8.678
GT-44 -8.649
Aripiprazole -8.632

Data derived from molecular docking studies against SARS-CoV-2 spike protein and ACE2 receptor. nih.govresearchgate.net

This table illustrates this compound's docking score relative to other tested compounds, providing an indication of its potential binding strength in this specific model. nih.govresearchgate.net

Modulatory Effects on Ion Channels and Transporters

While the primary literature on this compound focuses on its neurotransmitter system interactions, some compounds containing a diphenylphosphoryl group, similar to the structure found in this compound, have been explored as inhibitors of the Kv1.5 potassium ion channel. mdpi.comnih.govresearchgate.net This suggests a potential, though not explicitly stated for this compound in the provided texts, for compounds with this structural motif to modulate ion channel activity. Further research would be needed to confirm any direct modulatory effects of this compound on specific ion channels or transporters.

Influence on Neurotransmitter Systems Beyond the Cholinergic System

This compound is noted for its strong inhibiting activities on adrenaline and 5-hydroxytryptamine (serotonin). nih.govmdpi.comnih.govncats.io This indicates a direct influence on the adrenergic and serotonergic neurotransmitter systems. These effects are described as antiadrenergic and antiserotonin. ncats.io The mechanisms underlying these inhibitory activities likely involve interactions with the receptors or transporters associated with these neurotransmitters.

Enzymatic Interactions and Post-Translational Modifications Induced by this compound

Information specifically detailing this compound's direct enzymatic interactions or its induction of post-translational modifications is limited in the provided search results. However, the broader context of phosphorus-containing compounds and neurodrugs suggests potential areas of investigation. Some phosphorus-containing compounds are known to interact with enzymes like alkaline phosphatase or act as enzyme inhibitors. nih.gov Post-translational modifications (PTMs) are crucial for regulating protein function and are involved in various cellular processes, including those affected by drugs. nih.govcreative-proteomics.comgenscript.commdpi.comfrontiersin.org While a direct link between this compound and specific enzymatic interactions or induced PTMs is not clearly established in the provided text, these represent potential areas for future research into its molecular mechanisms.

Cellular Pathway Perturbations and Signaling Cascades Initiated by this compound

This compound's influence on adrenergic and serotonergic systems suggests that it perturbs the signaling pathways downstream of the respective receptors. Activation or inhibition of these receptors can trigger various intracellular signaling cascades, affecting a range of cellular functions. For instance, adrenergic receptors are involved in pathways regulating heart rate, blood pressure, and neurotransmitter release, while serotonin receptors influence mood, appetite, and cognition, among other processes. The antiadrenergic and antiserotonin effects of this compound would therefore likely involve the modulation of these complex signaling networks. ncats.io

Preclinical Pharmacological Investigations of Fosenazide

In Vitro Pharmacological Profiling of Fosenazide

In vitro studies are essential for the initial characterization of a compound's pharmacological properties. These experiments are conducted in controlled laboratory settings using biological components such as cells, enzymes, or receptors. ijrpr.com

Cell-Based Assays for Neurotropic Activity Assessment

Cell-based assays are utilized to evaluate the effects of this compound on living cells, particularly those relevant to the nervous system, to assess potential neurotropic activity. These assays can provide insights into how the compound affects neuronal survival, function, or signaling pathways. For example, cell-based assays can be used to assess neuroprotective effects against induced cell death in neuronal models. nih.gov They can also be employed to measure the impact of a compound on neurotransmitter secretion or other specific cellular processes in neuronal cell lines. nih.gov Cell-based assays offer advantages such as being less hazardous and faster than some traditional methods, and they can be applied to various biological models. creative-bioarray.com

Enzyme Inhibition/Activation Studies in Isolated Systems

Enzyme studies are conducted to determine if this compound interacts with specific enzymes, either by inhibiting or activating their activity. These studies are typically performed using isolated enzymes or enzyme systems. This type of analysis is crucial for understanding the potential molecular targets of this compound and identifying any off-target enzyme interactions. For instance, enzyme assays are widely used in drug discovery to assess the effect of test compounds on enzyme activity, such as cytochrome P450 enzymes which are involved in drug metabolism. promega.de These assays can be performed using biochemical methods with recombinant enzymes. promega.de

Receptor Binding Assays Using Recombinant Proteins and Cell Lines

Receptor binding assays are employed to investigate the affinity and selectivity of this compound for specific biological receptors. These assays often utilize recombinant proteins representing the target receptor or cell lines that express the receptor of interest. nih.govnih.gov By measuring the binding of this compound to these receptors, researchers can determine its potential as a receptor agonist or antagonist. nih.gov Common formats for receptor binding assays include filtration assays and scintillation proximity assays (SPA), often using radiolabeled ligands. nih.govwikipedia.org Non-radioactive formats, such as fluorescence-based assays, are also increasingly used as alternatives due to their safety and ease of implementation. creative-bioarray.comnih.gov These assays can provide information on the binding kinetics and equilibrium dissociation constant (Kd) of the ligand-receptor interaction. nih.gov

In Vivo Preclinical Studies of this compound in Non-Human Models

In vivo studies involve administering this compound to living non-human organisms, typically animal models, to evaluate its effects in a complex biological system that mimics aspects of human physiology or disease. ijrpr.comfrontiersin.org These studies provide crucial information on the compound's pharmacodynamic effects, as well as how it is absorbed, distributed, metabolized, and eliminated within a living organism. ijrpr.com

Development and Validation of Animal Models for Neurotropic Research Relevant to this compound

The development and validation of appropriate animal models are critical for studying neurotropic compounds like this compound. Animal models, such as rodents, are widely used in preclinical research to study disease progression and evaluate potential treatments. ijrpr.comfrontiersin.orgemulatebio.com For neurotropic research, models are developed to mimic specific neurological conditions or to study behaviors related to nervous system function. nih.govibro.org While animal models have been a gold standard, there is increasing recognition of their limitations in perfectly predicting human outcomes, leading to the exploration of alternative methods. emulatebio.comfda.gov However, they remain valuable tools for assessing the effects of compounds in a living system. nih.gov The validation of these models ensures that they accurately reflect relevant aspects of the human condition or biological process being studied. f1000research.com

Behavioral Phenotyping in Animal Models to Assess Neurotropic Effects

Neurophysiological Effects of this compound in Animal Models

Research into the neurophysiological effects of compounds often utilizes animal models to understand their impact on the central nervous system (CNS). Various tests are employed to evaluate changes in behavior and neurological function. For instance, spontaneous motor activity tests are used as a general parameter to investigate the central action of a drug; a decrease in activity can indicate a depressing effect on the CNS. mdpi.com The hole-board test can assess exploratory capacity, which may be an index of anxiety, although it can be difficult to differentiate from motor activity. mdpi.com Motor coordination can be evaluated using tests like the rotarod test. mdpi.com Animal models are valuable preclinical tools for investigating the neurobiological basis of disorders and testing novel therapeutics. mpg.de They offer a platform to monitor disease progression and perform invasive monitoring of structural and molecular changes. mpg.de

While the provided search results discuss preclinical studies and neurophysiological effects in animal models in a general context, and mention other compounds like loop diuretics (furosemide, bumetanide) and their anxiolytic effects in rat models of conditioned anxiety plos.org, and also discuss animal models for conditions like ADHD nih.gov and schizophrenia mpg.de, specific detailed research findings on the neurophysiological effects of this compound in animal models were not found within the search results.

Long-Term Preclinical Efficacy Studies in Relevant Animal Models

Long-term preclinical efficacy studies in relevant animal models are designed to evaluate the sustained therapeutic effects of a compound and its potential to modify disease progression. cureparkinsons.org.uk These studies are crucial for generating the necessary evidence on drug efficacy to support progression to clinical trials. cureparkinsons.org.uk Animal models are selected or developed to simulate aspects of the human disorder or disease being targeted. mpg.denih.gov For complex conditions, various strategies exist for developing animal models, including selecting animals exhibiting core behavioral characteristics, simulating postulated pathology through lesions, or using genetic manipulation. nih.gov The goal is to find models that can predict efficacy in humans. nih.govnih.gov

Analytical Methodologies for Fosenazide Research

Chromatographic Techniques for Fosenazide Quantification and Purity Assessment

Chromatographic methods are widely employed in this compound research for separating, identifying, and quantifying the compound within various matrices, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Methodologies for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a key technique used for the purity analysis of synthesized compounds, including phosphine (B1218219) oxide derivatives like this compound. mdpi.comnih.govresearchgate.netresearchgate.net Studies have utilized HPLC systems, such as the Agilent 1260 infinity HPLC system, equipped with a C-18 column (e.g., Hypersil, BDS, 5 μm, 0.4 mm × 25 mm) for this purpose. mdpi.comnih.gov Samples, typically dissolved in a solvent like dichloromethane, are injected onto the column, and a mobile phase, which can include solvents such as ethanol (B145695) and heptane, is used for elution. mdpi.comnih.gov This allows for the separation of this compound from impurities and the determination of its purity. HPLC has also been mentioned in the context of analyzing drug elution. google.comjustia.com

High-Performance Thin-Layer Chromatography (HPTLC) Applications for this compound

While High-Performance Thin-Layer Chromatography (HPTLC) is a valuable chromatographic technique, specific detailed applications for this compound were not extensively described in the consulted literature. Thin-layer chromatography (TLC) in general, however, is a common method for monitoring chemical reactions and assessing the progress of synthesis, with visualization often accomplished using UV light. mdpi.comnih.gov

Gas Chromatography (GC) in this compound Research

Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), has been applied in the study of this compound. GC-MS data for this compound is available, providing information on its fragmentation pattern which is useful for identification. nih.gov

Spectroscopic Methods for this compound Structural Elucidation and Quantification

Spectroscopic techniques provide valuable information regarding the structure and concentration of this compound.

UV-Vis Spectrophotometry in this compound Analysis

UV-Vis spectrophotometry is a technique that can be used for quantitative determination of compounds based on their absorption of ultraviolet or visible light. While direct specific applications for the quantification of this compound using UV-Vis spectrophotometry were not prominently detailed in the search results, UV light is commonly used for visualization of compounds, including phosphine oxide derivatives, on TLC plates, indicating that this compound likely possesses a chromophore that absorbs in the UV range. mdpi.comnih.gov UV-Vis spectrophotometry has been used for the quantitative determination of other pharmaceutically active compounds in formulations. google.comgoogle.com

Mass Spectrometry (MS) for this compound and Metabolite Identification

Mass Spectrometry (MS) is a powerful tool for identifying this compound and potentially its metabolites by determining their mass-to-charge ratio and fragmentation patterns. High-Resolution Mass Spectrometry (HRMS), often employing the Electron Ionization (EI) method, has been used in the characterization of synthesized phosphine oxide compounds, including those structurally related to this compound. mdpi.comnih.govresearchgate.net Instruments such as the Agilent LC-Q-TOF-MS 6520 spectrometer have been utilized for these analyses. mdpi.comnih.gov Furthermore, GC-MS data for this compound is available, providing characteristic mass spectral information. nih.gov MS is broadly used for the identification of compounds. researchgate.netgoogle.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique widely employed for the elucidation and confirmation of the molecular structure of organic compounds, including pharmaceuticals. It provides detailed information about the connectivity and environment of atoms within a molecule by measuring the interactions of atomic nuclei with an external magnetic field.

For a compound like this compound (C₁₄H₁₅N₂O₂P), NMR spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, would be invaluable for structural confirmation. ¹H NMR provides information on the number and types of hydrogen atoms and their neighboring environments, while ¹³C NMR reveals the carbon skeleton. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), can further confirm atom connectivity and provide through-bond and through-space correlation information, respectively. The chemical shifts and coupling constants observed in the NMR spectra serve as a unique fingerprint for the molecule, allowing for definitive structural assignment and confirmation by comparison with theoretical predictions or reference data. chembuyersguide.comnih.gov The application of NMR is a standard practice in the characterization of reference standards and active pharmaceutical ingredients to confirm their identity and purity. chembuyersguide.com

Electrochemical Detection Methods for this compound

Electrochemical detection methods are analytical techniques that measure the electrical properties of a solution resulting from chemical reactions. These methods are known for their sensitivity, cost-effectiveness, and suitability for detecting electrochemically active substances. researchgate.net The applicability of electrochemical detection to this compound would depend on its electrochemical activity, which is determined by the presence of functional groups that can undergo oxidation or reduction.

Various electroanalytical techniques can be employed, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), square wave voltammetry (SWV), and electrochemical impedance spectroscopy (EIS). CV can be used to investigate the redox behavior of this compound, providing information about the potentials at which oxidation or reduction occurs. DPV and SWV are often used for quantitative analysis due to their enhanced sensitivity and lower detection limits compared to CV. researchgate.net EIS can provide insights into the interfacial properties of electrodes and the kinetics of electrochemical reactions. While specific studies on the electrochemical detection of this compound were not found, these techniques have been successfully applied to the detection of other pharmaceutical compounds, demonstrating their potential utility for this compound analysis if it exhibits suitable electrochemical properties. researchgate.net Electrochemical detection can also be coupled with separation techniques like High-Performance Liquid Chromatography (HPLC) to provide selective and sensitive detection of analytes after separation.

Capillary Electrophoresis (CE) for this compound Separation and Analysis

Capillary Electrophoresis (CE) is a versatile analytical technique that offers high separation efficiency and resolution for a wide range of molecules, including pharmaceuticals. CE separates analytes based on their differences in electrophoretic mobility within a narrow capillary tube, driven by an applied electric field. The separation is influenced by factors such as the charge, size, and hydrophobicity of the analytes, as well as the composition and pH of the buffer.

Different CE modes, such as Capillary Zone Electrophoresis (CZE), Capillary Gel Electrophoresis (CGE), and Micellar Electrokinetic Chromatography (MEKC), can be employed depending on the properties of the analyte and the matrix. CZE separates ions based on their charge-to-size ratio. CGE is typically used for separating larger molecules based on size. MEKC utilizes micelles as a pseudostationary phase to separate both charged and neutral compounds based on their partitioning between the aqueous phase and the micelles. Given that this compound is a relatively small organic molecule, CZE or MEKC would likely be suitable CE modes for its separation and analysis. CE offers advantages such as low sample volume requirements, short analysis times, and potential for automation, making it a valuable tool in pharmaceutical analysis and quality control. Factors such as background electrolyte concentration, pH, and applied voltage can be optimized to achieve efficient separation of this compound from other components in a sample.

Validation Parameters of Analytical Methods for this compound (Specificity, Linearity, Accuracy, Precision, Limit of Detection, Limit of Quantification)

The validation of analytical methods is a critical process to ensure that they are suitable for their intended purpose and provide reliable, accurate, and consistent results. According to guidelines from regulatory bodies such as the ICH, USP, and FDA, several key parameters must be evaluated during method validation. For analytical methods applied to this compound, these parameters would include:

Specificity: The ability of the method to unequivocally assess the analyte (this compound) in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration or amount of this compound in the sample within a specified range. Linearity is typically evaluated by analyzing a series of samples with known concentrations and demonstrating a proportional relationship between the signal and concentration.

Accuracy: The closeness of agreement between the value found by the method and the accepted true value. Accuracy is often assessed by analyzing samples spiked with known amounts of this compound or by comparing results with an independent, validated method.

Precision: The agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision can be evaluated at different levels, including repeatability (within a short period under the same operating conditions) and intermediate precision (within the same laboratory but under different conditions, such as different analysts, instruments, or days). Precision is often expressed as relative standard deviation (RSD).

Limit of Detection (LOD): The lowest concentration or amount of this compound in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions.

Limit of Quantification (LOQ): The lowest concentration or amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is particularly important for methods used to determine impurities or low levels of the analyte.

Validation studies for this compound analytical methods would involve experimental designs to assess each of these parameters, ensuring the method is robust and reliable for its intended application in research or quality control.

Metabolism and Pharmacokinetics of Fosenazide in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Animal Models

ADME studies in preclinical animal models characterize the in vivo behavior of a drug candidate bioanalysis-zone.comadmescope.commedicilon.com. These studies typically involve administering the compound to animals (e.g., mice, rats, dogs, monkeys) and collecting biological samples such as blood, urine, feces, and tissues over time admescope.com. Analysis of these samples helps determine the extent and rate of absorption, the distribution pattern in various organs and tissues, the degree of metabolism, and the primary routes and rates of excretion admescope.commedicilon.com. Radiolabeled compounds (e.g., using 14C or 3H) are often employed in mass balance studies to provide a complete picture of the disposition of the administered dose and its related metabolites bioanalysis-zone.comadmescope.com.

Identification and Characterization of Fosenazide Metabolites in Non-Human Systems

Identifying and characterizing metabolites is a critical part of preclinical ADME studies admescope.com. Metabolites are the compounds formed when the original drug is chemically altered by enzymes in the body mdpi.comopenaccessjournals.com. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) are commonly used to detect, separate, and identify metabolites in biological samples bioworld.com. Understanding the structure and abundance of metabolites is important because metabolites can be pharmacologically active or contribute to toxicity mdpi.comnih.gov. Metabolite identification studies are often performed using in vitro systems like liver microsomes or hepatocytes, as well as in vivo samples from preclinical animal studies bioworld.comadmescope.com.

Elucidation of Metabolic Pathways of this compound

Elucidating the metabolic pathways involves mapping out the series of biotransformation reactions that a drug undergoes in the body admescope.commdpi.com. This process utilizes the identified metabolites to propose the enzymatic reactions responsible for their formation mdpi.com. Understanding these pathways is crucial for predicting potential drug-drug interactions and species-specific metabolic differences nih.govhelsinki.fi.

Drug metabolism primarily occurs through enzymatic biotransformation processes, broadly categorized into Phase I and Phase II reactions mdpi.comopenaccessjournals.commhmedical.com. Phase I reactions, often catalyzed by cytochrome P450 (CYP) enzymes, typically involve the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis mdpi.comopenaccessjournals.com. These reactions can make the compound more polar and provide sites for subsequent conjugation openaccessjournals.com. Phase II reactions involve the conjugation of the drug or its Phase I metabolites with endogenous molecules such as glucuronic acid, sulfate, glutathione, amino acids, or acetate (B1210297) mdpi.comopenaccessjournals.commhmedical.com. These conjugation reactions generally increase water solubility, facilitating excretion via urine or bile mdpi.comopenaccessjournals.com. Enzymes involved in Phase II metabolism include UDP-Glucuronosyltransferases (UGTs), Sulfotransferases (SULTs), and Glutathione S-Transferases (GSTs) openaccessjournals.comnih.gov.

Significant differences in drug metabolism can exist between different animal species and between animals and humans admescope.commdpi.comresearchgate.net. These differences can arise from variations in the expression levels, substrate specificity, and catalytic activity of drug-metabolizing enzymes, particularly CYP enzymes researchgate.netnih.govhelsinki.fi. Species-specific metabolic differences necessitate testing in multiple preclinical species to better predict human metabolic pathways and identify potential toxic metabolites that may be formed in humans but not in the primary toxicology species admescope.comnih.gov.

Preclinical Pharmacokinetic Modeling and Simulation of this compound

Preclinical pharmacokinetic (PK) modeling and simulation utilize the data collected from ADME studies to develop mathematical models that describe the time course of drug concentrations in biological fluids and tissues nih.govmdpi.com. These models can be used to estimate key PK parameters such as clearance, volume of distribution, and half-life bioanalysis-zone.comnih.gov. Physiologically based pharmacokinetic (PBPK) models are a type of modeling that incorporates physiological parameters of the animal species and in vitro drug properties to predict in vivo PK behavior nih.govmdpi.comeuropeanpharmaceuticalreview.com. PBPK modeling can be a valuable tool for extrapolating PK data between different preclinical species and potentially to humans, aiding in dose selection and the prediction of drug-drug interactions nih.govnih.govmdpi.comeuropeanpharmaceuticalreview.comfda.govsimulations-plus.com.

Target Identification and Validation for Fosenazide S Neurotropic Activity

Genomic and Proteomic Approaches to Fosenazide Target Identification

Genomic and proteomic approaches play a significant role in the initial identification of potential drug targets. Genomics involves analyzing the genome to identify genes and genetic variations associated with specific diseases or phenotypes, which can point to potential drug targets. Proteomics, on the other hand, focuses on the large-scale study of proteins, the functional effectors within cells, to identify protein profiles characteristic of disease states or those that interact with a compound. patsnap.comnih.gov Combining genomic and proteomic data, in a proteogenomic approach, can overcome the limitations of using either method alone by integrating information from both the transcriptome and proteome. patsnap.com

While general methodologies for genomic and proteomic target identification are well-established in drug discovery patsnap.comnih.govresearchgate.netfrontlinegenomics.com, specific research detailing the application of these methods directly to this compound for identifying its neurotropic targets was not found in the provided search results. However, these techniques, such as differential gene expression analysis, protein profiling using mass spectrometry, and the analysis of protein-protein interaction networks, represent foundational strategies that could be employed to explore this compound's effects at a molecular level. patsnap.comnih.gov

Functional Genomics and High-Throughput Screening in this compound Research

Functional genomics aims to understand the relationship between genotype and phenotype on a large scale, often involving systematic perturbation of gene expression to observe the resulting cellular or organismal changes. High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds or genetic perturbations against a specific biological target or phenotype. nuvisan.com

In the context of this compound's neurotropic activity, functional genomics approaches, such as CRISPR-based screening or RNA interference (RNAi) screens, could be used to identify genes whose modulation affects neuronal function or survival in a manner consistent with this compound's observed effects. nuvisan.comsitoolsbiotech.com HTS could involve screening libraries of small molecules to find compounds that mimic or block this compound's activity, or screening genetic libraries to identify genes that, when altered, confer sensitivity or resistance to this compound. nuvisan.com These methods can help to build disease-relevant models and elucidate mechanisms of action. nuvisan.com

While the search results describe the general application of functional genomics and HTS in target identification and drug discovery nuvisan.comup.pt, specific studies applying these techniques to this compound for its neurotropic effects were not identified.

Chemical Proteomics and Affinity-Based Profiling for this compound Binding Partners

Chemical proteomics is a powerful mass spectrometry-based approach used to identify and profile protein targets of small molecules within complex biological systems. nih.govnih.govmdpi.com Affinity-based profiling, a key strategy in chemical proteomics, involves using a modified version of the small molecule (a chemical probe) to capture its binding partners from cell or tissue lysates. mdpi.comtheanalyticalscientist.commdpi.com These captured proteins are then identified, typically by mass spectrometry. mdpi.comtheanalyticalscientist.commdpi.com This method can identify both covalent and non-covalent interactions, providing insights into potential on-target and off-target binding events. nih.govmdpi.com Activity-based protein profiling (ABPP) is a related chemical proteomics technique that focuses on the enzymatic activity of protein families. mdpi.commdpi.com

Chemical proteomics and affinity-based profiling are valuable for directly identifying the proteins that this compound interacts with in neuronal cells or tissues. nih.govmdpi.com By synthesizing a this compound-based probe, researchers could isolate and identify the proteins that bind to this compound, offering direct evidence of its molecular targets. mdpi.comtheanalyticalscientist.commdpi.com

Although the search results extensively discuss the principles and applications of chemical proteomics and affinity-based profiling in target identification frontlinegenomics.comnih.govnih.govmdpi.comtheanalyticalscientist.commdpi.comharvard.edu, no specific research applying these methods to this compound was found.

Genetic Interaction Networks in Target Deconvolution for this compound

Genetic interaction networks depict the functional relationships between genes, where the combined effect of perturbing two genes differs from the sum of their individual effects. Analyzing these networks can aid in target deconvolution, the process of identifying the specific molecular target of a bioactive compound, particularly when starting from a phenotypic observation. mdpi.comnih.gov By comparing the genetic interaction profile of a compound (i.e., how genetic perturbations affect the compound's activity) with the profiles of known genes or pathways, researchers can infer the compound's target or the pathway it modulates. mdpi.com

Network-based approaches, integrating protein-protein interaction data with drug-target and drug-disease associations, can help to analyze the relationship between drug targets and disease-related genes. nih.gov This can provide insights into whether a drug targets proteins within or near disease modules in the interactome. nih.gov

Applying genetic interaction network analysis to this compound would involve systematically assessing how genetic perturbations (e.g., gene knockouts or knockdowns) influence this compound's neurotropic effects. By comparing these genetic sensitivity or resistance profiles to those of known genes or pathways, potential targets or affected biological processes could be inferred. While the search results highlight the utility of genetic approaches and network analysis in target deconvolution mdpi.comnih.govnih.gov, specific information on the use of genetic interaction networks for this compound target identification was not found.

In Vitro and Ex Vivo Models for this compound Target Validation

In vitro and ex vivo models are essential for validating the identified targets of this compound and for studying its neurotropic activity in a controlled environment. In vitro models, such as cultured neuronal cell lines or primary neurons, allow for the investigation of this compound's effects on specific cellular processes, signaling pathways, and target engagement. nuvisan.comnuvisan.com These models can be genetically modified (e.g., using CRISPR or RNAi) to manipulate the expression of a putative target and assess whether this alters the cellular response to this compound. nuvisan.comsitoolsbiotech.comnuvisan.com

Ex vivo models, which involve using tissues or organs removed from an organism and studied in a laboratory setting, can provide a more complex and physiologically relevant environment than in vitro models while still allowing for controlled experimentation. nih.govnih.gov For studying neurotropic activity, ex vivo brain slices or cultured neural circuits could be used to validate this compound's targets and assess its effects on neuronal activity, synaptic transmission, or other relevant functions. nih.govnih.gov

Target validation in these models can involve various techniques, including biochemical assays to confirm target binding or enzymatic modulation, functional assays to measure cellular responses, and imaging techniques to visualize target localization or downstream effects. nuvisan.comnuvisan.comnih.govnih.gov For example, ex vivo studies have been used to validate findings from in vivo imaging research by confirming the presence and effects of neuroinflammatory molecules in brain tissue. nih.gov Similarly, ex vivo experiments have been employed to assess the impact of compounds on enzyme activity in brain tissues. nih.gov

While the search results emphasize the importance and application of in vitro and ex vivo models in target validation nuvisan.comsitoolsbiotech.comnuvisan.comnih.govnih.govnih.gov, specific studies detailing the use of these models for validating this compound's neurotropic targets were not identified.

Animal Model Validation of this compound Targets

Animal models are critical for validating drug targets in a complex, living system and for assessing the in vivo relevance of findings from in vitro and ex vivo studies. patsnap.comsitoolsbiotech.comnih.gov For neurotropic compounds like this compound, animal models of neurological diseases or conditions are particularly valuable. These models can help to confirm that modulating the identified target in vivo produces the desired neurotropic effects and to evaluate the compound's efficacy and potential side effects in a whole organism context. sitoolsbiotech.comnih.gov

Validation in animal models can involve administering this compound or tools that modulate the putative target (e.g., genetic knockouts or pharmacological inhibitors) and assessing behavioral, physiological, or molecular endpoints relevant to the neurotropic activity. sitoolsbiotech.comnih.gov Techniques such as neuroimaging, electrophysiology, and biochemical analysis of brain tissue can be employed. nih.gov For instance, transgenic animal models have been used in ex vivo studies to demonstrate the effect of compounds on enzyme activity in brain tissues. nih.gov

The search results highlight the use of animal models in target validation within drug discovery patsnap.comsitoolsbiotech.comnih.gov, underscoring their importance in confirming the relevance of a target in a disease context. sitoolsbiotech.com However, specific research detailing the use of animal models for validating this compound's neurotropic targets was not found in the provided information.

Theoretical and Computational Studies of Fosenazide

Molecular Docking and Dynamics Simulations for Fosenazide-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, in this case, this compound) to another (the receptor or target protein) when bound to form a stable complex. This method aims to predict the binding affinity and the type of interactions (e.g., hydrogen bonds, hydrophobic interactions) that occur between the molecules. mdpi.comjapsonline.com Molecular dynamics (MD) simulations, on the other hand, provide a dynamic view of this interaction over time, allowing researchers to study the stability of the complex, conformational changes, and the behavior of the molecules in a simulated biological environment, often including solvent and ions. mdpi.commdpi.comnih.govarxiv.org

Studies have employed molecular docking and dynamics simulations to investigate the potential interactions of this compound with various biological targets. For instance, this compound was included in a list of top ligands screened against the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein (PDB ID: 6XR8) using in silico docking and dynamic simulations. nih.govresearchgate.net In this study, this compound exhibited a docking score of -9.153 kcal/mol when interacting with the S1 domain of the spike protein. nih.govresearchgate.net The interactive residues identified for these ligands included Ser373, Tyr369, Phe374, and Leu387. nih.gov These computational studies can help predict potential binding sites and the strength of the interaction, guiding further experimental validation. mdpi.comjapsonline.comsimulations-plus.com

Molecular dynamics simulations further assess the stability of the ligand-receptor complex over time, providing insights beyond the static snapshot offered by docking. mdpi.commdpi.comnih.gov Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are often analyzed to understand the stability and flexibility of the complex during the simulation period. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a correlation between the structural properties of a series of compounds and their biological activity. nih.govnih.gov By developing mathematical models, QSAR can predict the activity of new, untested compounds based on their molecular descriptors. This is particularly useful in identifying key structural features that contribute to the desired activity and guiding the synthesis of more potent or selective analogs. simulations-plus.com

In Silico Prediction of this compound's Pharmacological Profile

In silico prediction of a compound's pharmacological profile involves using computational tools and databases to estimate various properties relevant to its behavior in a biological system. This can include predicting potential biological activities, absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. japsonline.comsimulations-plus.comnih.govresearchgate.net These predictions help prioritize compounds for further experimental testing and can provide early insights into potential efficacy and off-target effects.

For this compound, in silico methods can be employed to predict its potential interactions with a wide range of biological targets beyond those explored by docking to a single protein. Platforms like PASS (Prediction of Activity Spectra for Substances) can predict the biological activity spectra of organic molecules based on their structural formula, covering thousands of different biological activities. way2drug.com While specific detailed in silico pharmacological profiles for this compound were not extensively detailed in the provided information, the general approach involves using computational models trained on large datasets of known drug-target interactions and biological activities. nih.gov

Predicting ADMET properties in silico is a critical part of assessing a compound's pharmacological profile. japsonline.comsimulations-plus.comnih.govnih.govresearchgate.netsimulations-plus.com Tools and platforms are available that can predict properties such as solubility, permeability, metabolism by cytochrome P450 enzymes, and potential toxicity endpoints. nih.govresearchgate.netsimulations-plus.combiorxiv.org While the provided search results mention in silico ADMET prediction in the context of other compounds and general methodologies japsonline.comsimulations-plus.comnih.govresearchgate.net, a specific comprehensive ADMET profile for this compound derived solely from the provided sources is not available. However, the PubChem entry for this compound does provide some computed properties, such as XLogP (predicted) and predicted collision cross section values uni.lu, which are relevant to its physical and chemical characteristics influencing its biological behavior.

Table: Computed Properties of this compound

PropertyValueSource
Molecular FormulaC₁₄H₁₅N₂O₂PPubChem uni.lu
Molecular Weight274.25 g/mol PubChem nih.gov
Monoisotopic Mass274.08713 DaPubChem uni.lu
XLogP (predicted)1.1PubChem uni.lu
Predicted Collision Cross Section ([M+H]+)163.9 ŲPubChem uni.lu

Applications of Machine Learning and Artificial Intelligence in this compound Research

Machine learning (ML) and artificial intelligence (AI) techniques are increasingly being applied across various stages of drug discovery and research, including target identification, compound design, synthesis planning, and prediction of properties and activities. simulations-plus.combiorxiv.orgbiorxiv.orgfrontiersin.org These methods can analyze complex datasets, identify patterns, and build predictive models that can accelerate the research process.

ML and AI are also being used to improve the accuracy and efficiency of computational methods like QSAR and ADMET prediction. nih.govsimulations-plus.combiorxiv.org For example, ML algorithms can be used to build more robust QSAR models or to predict ADMET properties with higher accuracy compared to traditional methods. simulations-plus.combiorxiv.org Platforms like ADMET-AI utilize machine learning for fast and accurate ADMET predictions. biorxiv.org The application of interpretable machine learning for the identification of estrogen receptor agonists, antagonists, and binders has also been reported, demonstrating the potential of these methods in understanding complex biological interactions. qsardb.org While specific published studies detailing the application of advanced ML or AI techniques directly to this compound research were not prominently found, the general advancements in this field suggest their potential utility in future investigations of this compound and its derivatives.

Future Research Directions for Fosenazide

Exploration of Novel and Efficient Synthetic Strategies for Fosenazide

The advancement of this compound from a compound of interest to a viable therapeutic candidate is contingent upon the development of efficient and scalable synthetic methodologies. This compound is a phosphine (B1218219) oxide drug, a class of organophosphorus compounds that have been noted for their potential in medicinal chemistry due to their unique structural and electronic properties, such as increased solubility and metabolic stability. mdpi.com

Future research should focus on moving beyond foundational synthetic routes to more sophisticated and efficient strategies. One of the key precursors for compounds with a diphenylphosphoryl group, such as this compound, is (4-aminophenyl)diphenylphosphine oxide. mdpi.com An established synthesis for this precursor involves the coupling of ethoxydiphenylphosphane with para-iodoaniline, catalyzed by copper(I)iodide. mdpi.com

While this provides a starting point, future synthetic explorations for this compound could include:

Modern Coupling Reactions: Investigating advanced cross-coupling reactions (e.g., palladium-catalyzed or nickel-catalyzed) could offer higher yields, milder reaction conditions, and greater functional group tolerance compared to traditional methods.

One-Pot Procedures: The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, would significantly improve efficiency by reducing the need for intermediate purification steps, saving time and resources. rsc.org

Flow Chemistry: Utilizing continuous flow synthesis could provide advantages in terms of scalability, safety, and reproducibility. This technology allows for precise control over reaction parameters, potentially leading to higher purity and yields of this compound.

Asymmetric Synthesis: If chiral centers are present in this compound or its derivatives, developing enantioselective synthetic routes will be crucial to isolate the most active and safest stereoisomer.

The table below outlines potential modern synthetic strategies that could be explored for the efficient synthesis of this compound and its precursors.

Synthetic StrategyPotential AdvantagesKey Considerations
Advanced Cross-Coupling High yields, broad substrate scope, mild conditionsCatalyst cost and sensitivity, ligand optimization
One-Pot Synthesis Increased efficiency, reduced waste, time-savingCompatibility of reagents and reaction conditions
Flow Chemistry Scalability, improved safety, high reproducibilitySpecialized equipment, initial setup costs
Asymmetric Catalysis Access to single enantiomers, improved efficacy/safetyCatalyst development, separation of stereoisomers

By focusing on these innovative synthetic strategies, researchers can ensure a reliable and cost-effective supply of this compound for extensive preclinical and potential clinical investigations.

Deeper Elucidation of this compound's Non-Cholinesterase Neurotropic Pathways and Related Target Pathways

Initial characterization of this compound has identified it as a neurodrug with potent inhibitory effects on adrenaline and serotonin (B10506). mdpi.com This finding is significant as it directs research away from the classical cholinesterase inhibition pathways often associated with neurotropic agents and towards other critical neurotransmitter systems. nih.govmdpi.com Future research must aim to deeply elucidate these non-cholinesterase mechanisms to understand this compound's full pharmacological profile.

Key areas of investigation should include:

Monoamine Transporter Binding Assays: Quantitative binding and uptake inhibition assays for the norepinephrine (B1679862) transporter (NET) and the serotonin transporter (SERT) are essential. These studies would confirm and quantify this compound's affinity and potency for these targets, which are central to its adrenaline- and serotonin-inhibiting activities.

Downstream Signaling Pathways: Once the primary targets (NET and SERT) are confirmed, research should investigate the downstream molecular consequences of their inhibition by this compound. This includes studying changes in second messenger systems (e.g., cAMP), activation of protein kinases, and regulation of gene expression in neuronal cells.

Neurochemical Analysis: In vivo microdialysis studies in animal models would allow for the direct measurement of extracellular levels of norepinephrine and serotonin in specific brain regions following this compound administration. This would provide direct evidence of its mechanism of action within a living system.

The following table summarizes the proposed research approaches to elucidate this compound's non-cholinesterase pathways.

Research ApproachObjectiveExpected Outcome
Transporter Binding Assays Quantify affinity for NET and SERTDetermination of Ki and IC50 values
Receptor Selectivity Profiling Identify potential off-target interactionsA comprehensive profile of this compound's receptor binding
Downstream Signaling Studies Understand molecular effects post-receptor bindingElucidation of intracellular signaling cascades
In Vivo Microdialysis Measure neurotransmitter levels in the brainDirect confirmation of neurochemical effects in a living organism

A thorough investigation into these non-cholinesterase pathways is fundamental to defining this compound's therapeutic potential and predicting its physiological effects.

Development of Advanced Preclinical Models for Comprehensive this compound Efficacy and Mechanistic Assessment

To comprehensively assess the efficacy and mechanisms of a neurotropic agent like this compound, it is imperative to move beyond simple screening assays and utilize advanced preclinical models that better recapitulate the complexity of the human brain and neurological conditions. nih.govnews-medical.net

Future research on this compound should leverage a combination of in vitro and in vivo models:

In Vitro Models:

Human iPSC-Derived Neurons: The use of induced pluripotent stem cells (iPSCs) derived from patients with specific neurological disorders can provide a powerful platform to test this compound's efficacy in a human-relevant and disease-relevant context. These models can help stratify patients based on molecular alterations and identify potential "molecular biotypes" that respond to the drug. nih.gov

Cerebral Organoids: Three-dimensional cerebral organoids offer a more complex model system than 2D cell cultures, partially mimicking the structural and cellular organization of the developing human brain. nih.gov These can be used to study this compound's effects on neuronal development, connectivity, and network activity.

In Vivo Models:

Genetically Engineered Mouse Models (GEMMs): Utilizing mouse models that are genetically modified to reflect aspects of human neurological diseases (e.g., models of depression, anxiety, or cognitive impairment) will be crucial for in vivo efficacy testing. nih.gov

Disease-Specific Animal Models: Depending on the intended therapeutic application, specific and well-validated animal models should be employed. For instance, if cognitive enhancement is a potential application, models of age-related cognitive decline or chemically induced amnesia would be appropriate. nih.govmdpi.com It is vital that these models are well-characterized and demonstrate a clear link to human pathology. youtube.commdpi.com

The selection of appropriate preclinical models is a critical step in the drug development pipeline. mdpi.com A multi-model approach, combining the human-relevance of iPSC technology with the systemic complexity of in vivo models, will provide the most comprehensive assessment of this compound's potential.

Application of Omics Technologies (e.g., Metabolomics, Transcriptomics, Proteomics) in this compound Research

Omics technologies, which allow for the large-scale study of genes, proteins, and metabolites, have the potential to revolutionize the understanding of this compound's mechanism of action, identify biomarkers, and assess its safety profile. nih.gov Integrating these high-throughput techniques into this compound research will provide a holistic view of its biological effects. nih.gov

Transcriptomics: By analyzing the entire set of RNA transcripts in a cell or tissue (the transcriptome), researchers can understand how this compound alters gene expression. mdpi.com RNA-sequencing of neuronal cells or brain tissue from animal models treated with this compound can identify gene networks and pathways modulated by the compound, offering deep insights into its primary and secondary effects. mdpi.comresearchgate.net

Proteomics: Proteomics involves the large-scale analysis of proteins. youtube.com Using techniques like mass spectrometry-based chemical proteomics, it is possible to identify the direct protein targets of this compound in an unbiased manner. nih.govnih.gov Furthermore, quantitative proteomics can reveal changes in protein abundance and post-translational modifications, providing a functional readout of the drug's impact on cellular signaling. youtube.comresearchgate.net

Metabolomics: This technology provides a snapshot of the metabolome—the complete set of small-molecule metabolites within a biological system. mdpi.com Untargeted metabolomics can be used to discover the biotransformation products of this compound and to characterize the endogenous metabolic responses to its administration. nih.gov This can help in understanding its metabolic fate and in identifying biomarkers of its physiological effects. nih.govmdpi.com

The integration of these omics platforms can create a comprehensive molecular picture of this compound's activity, as summarized in the table below.

Omics TechnologyResearch QuestionPotential Insights
Transcriptomics How does this compound alter gene expression?Identification of regulated genes and pathways
Proteomics What proteins does this compound interact with?Target deconvolution, understanding effects on signaling
Metabolomics How does this compound affect cellular metabolism?Characterization of drug metabolism, biomarker discovery

By applying these powerful technologies, the future study of this compound can move beyond a single-target focus to a systems-level understanding of its neurotropic effects.

Collaborative Research Initiatives to Advance this compound Understanding

The complexity and cost of developing novel neurotropic drugs necessitate a collaborative approach. Advancing the understanding of this compound will be significantly enhanced through the formation of strategic partnerships that bring together diverse expertise and resources. Future efforts should focus on establishing collaborative research initiatives.

Potential collaborative models include:

Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between early-stage discovery and clinical development. Academic labs can provide deep mechanistic insights and innovative models, while industry partners offer expertise in drug development, optimization, and clinical trials. gladstone.org

Multi-Agent Systems: The use of advanced computational tools, such as multi-agent collaborative frameworks powered by large language models (LLMs), can accelerate drug discovery. These systems can dynamically retrieve and integrate information from vast biomedical knowledge bases to contextualize this compound and predict its properties, targets, and potential applications without the need for extensive domain-specific fine-tuning. openreview.net

Consortia and Foundations: Public-private partnerships and research consortia involving government institutions (like the NIH), private foundations focused on neurological disorders, and multiple companies can pool resources and data to tackle major challenges in neuroscience drug discovery. gladstone.org

Federated Learning: For collaborative drug discovery where data privacy is a concern, federated learning offers a solution. This approach allows for the training of predictive models across multiple institutions without sharing the raw data, thereby enabling multi-party collaboration while protecting sensitive information. researchgate.net

Such collaborations are essential for leveraging complementary strengths, sharing risks, and ultimately accelerating the translation of promising compounds like this compound from the laboratory to the clinic.

Conclusion

Summary of Key Academic Findings on Fosenazide

Academic research has identified this compound as a neurodrug exhibiting significant inhibitory activities against adrenaline and 5-hydroxytryptamine (serotonin). nih.govnih.govmdpi.com This core finding establishes this compound's interaction with key neurotransmitter systems. Structurally, this compound is characterized by a diphenylphosphoryl group attached to an acetohydrazide moiety, classifying it as a 2-diphenylphosphorylacetohydrazide. uni.lunih.gov Its molecular formula is C14H15N2O2P. uni.lunih.gov Basic computed properties have been documented, providing foundational data for further chemical and biological studies. nih.gov

PropertyValueUnitSource
Molecular FormulaC14H15N2O2P- uni.lunih.gov
Molecular Weight274.25 g/mol nih.gov
Monoisotopic Mass274.08713Da uni.lu
XLogP (Predicted)1.1- uni.lu

Research has also explored chemical modifications of this compound, such as the incorporation of a triazolethionic fragment, in the context of developing new bioactive compounds. researchgate.net This indicates an interest in leveraging the this compound structure as a starting point for the synthesis of novel chemical entities with potentially altered or enhanced biological activities.

Broader Significance of this compound Research to Neuropharmacology and Chemical Biology

The demonstrated inhibitory activity of this compound on adrenaline and serotonin (B10506) underscores its significance in neuropharmacology. nih.govnih.govmdpi.com Understanding the mechanisms by which this compound interacts with the systems governing these vital neurotransmitters can provide valuable insights into neuronal signaling and potentially inform the development of agents targeting these pathways. nih.govnih.govmdpi.com

Within the broader scope of chemical biology, this compound serves as an example of an organophosphine pharmaceutical. nih.govchim.it The study of such phosphorus-containing compounds contributes to the understanding of how chemical structure influences biological function. nih.govchim.it Research into this compound's scaffold and its modifications highlights the role of chemical synthesis and structural variation in exploring chemical space for potential bioactivity. researchgate.net This aligns with core principles of chemical biology, which seeks to use chemical tools and approaches to probe and manipulate biological systems. nih.govku.dknih.gov The inclusion of this compound alongside other organophosphine pharmaceuticals in academic literature further emphasizes its place within this class of bioactive molecules. chim.it

Unanswered Questions and Future Research Trajectories for this compound

Despite the existing findings, several questions regarding this compound remain unanswered, pointing towards avenues for future research. A more detailed elucidation of the precise molecular mechanisms underlying this compound's inhibitory effects on adrenaline and serotonin is needed. nih.govnih.govmdpi.com This could involve identifying the specific receptors, transporters, or enzymes it interacts with and characterizing the nature of these interactions.

Future research could also focus on a more comprehensive exploration of the structure-activity relationships of this compound and its derivatives. Given that modifications have been explored researchgate.net, further studies could systematically investigate how changes to the phosphine (B1218219) oxide core or the acetohydrazide moiety impact its neuropharmacological activity and potentially uncover other biological properties. The potential of the this compound scaffold as a basis for designing novel compounds with targeted activity on specific neurotransmitter pathways represents a promising trajectory for medicinal chemistry and neuropharmacology.

Q & A

Q. What are the standard protocols for synthesizing Fosenazide in laboratory settings?

Methodological Answer: Synthesis of this compound typically involves multi-step organic reactions, such as nucleophilic substitution or catalytic coupling. Key steps include:

Reagent Preparation : Use anhydrous solvents (e.g., DMF or THF) to avoid hydrolysis of intermediates.

Reaction Optimization : Monitor temperature (e.g., 60–80°C) and stoichiometry (1:1.2 molar ratio of precursor to catalyst) via TLC or HPLC .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Confirm structural identity via 1H^1H- and 13C^{13}C-NMR peak assignments (e.g., aromatic protons at δ 7.2–7.8 ppm) .
  • HPLC-MS : Assess purity (>98%) and molecular ion ([M+H]⁺ at m/z 212.22) .
  • Elemental Analysis : Validate empirical formula (C₈H₈N₂O₃S) with <0.3% deviation .

Q. What safety precautions are essential when handling this compound in experimental settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • Waste Disposal : Neutralize acidic/byproduct waste before disposal in designated containers .

Q. How can researchers address contradictions in this compound’s pharmacokinetic data across studies?

Methodological Answer: Contradictions often arise from variability in experimental models (e.g., in vitro vs. in vivo). Resolve discrepancies by:

Meta-Analysis : Pool data from ≥5 studies and apply statistical tests (e.g., ANOVA) to identify outliers .

Variable Control : Standardize parameters (e.g., pH, temperature) across replicate experiments .

Mechanistic Studies : Use isotopic labeling (e.g., 14C^{14}C-Fosenazide) to track metabolic pathways .

Example Contradiction Analysis Table:

StudyModel SystemHalf-life (h)Bioavailability (%)Possible Confounder
ARat liver microsomes2.145CYP3A4 enzyme variability
BHuman hepatocytes3.862Serum protein binding

Q. What methodologies optimize the yield of this compound under varying catalytic conditions?

Methodological Answer: Apply Design of Experiments (DoE) to test variables:

Factors : Catalyst type (e.g., Pd/C vs. Ni), temperature (50–100°C), solvent polarity.

Response Surface Modeling : Use software (e.g., Minitab) to predict optimal conditions .

Validation : Replicate top 3 predicted conditions experimentally.

Example Optimization Table:

CatalystTemp (°C)SolventPredicted Yield (%)Actual Yield (%)
Pd/C80DMF8280
Ni70Ethanol7572

Q. How can researchers design rigorous comparative studies between this compound and its structural analogs?

Methodological Answer:

Variable Selection : Fix dose, administration route, and model organism across analogs.

Endpoints : Compare IC₅₀ (efficacy), LD₅₀ (toxicity), and solubility .

Statistical Power : Use n ≥ 6 per group to ensure significance (α = 0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.